molecular formula C12H10Cl2N2 B8205240 1-Chloro-1-(2-chlorophenyl)-2-phenylhydrazine

1-Chloro-1-(2-chlorophenyl)-2-phenylhydrazine

Cat. No.: B8205240
M. Wt: 253.12 g/mol
InChI Key: WPFMMFQXROYXKS-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-chlorophenyl)-2-phenylhydrazine is an organic compound with significant relevance in various fields of chemistry and industry. This compound is characterized by the presence of two chlorine atoms attached to a phenylhydrazine structure, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-Chloro-1-(2-chlorophenyl)-2-phenylhydrazine typically involves the reaction of 2-chlorobenzyl chloride with phenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization to obtain the desired product in high yield.

Industrial production methods often involve the use of more efficient and scalable processes. For instance, the reaction can be conducted in a continuous flow reactor, which allows for better control over reaction parameters and improved safety. Additionally, the use of solvents like toluene or tetrahydrofuran can enhance the solubility of reactants and improve reaction rates .

Chemical Reactions Analysis

1-Chloro-1-(2-chlorophenyl)-2-phenylhydrazine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields azobenzene derivatives, while reduction leads to hydrazine derivatives.

Scientific Research Applications

1-Chloro-1-(2-chlorophenyl)-2-phenylhydrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-chlorophenyl)-2-phenylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction is often mediated through the formation of reactive intermediates, such as free radicals or electrophilic species, which can modify the structure and function of target molecules .

Comparison with Similar Compounds

1-Chloro-1-(2-chlorophenyl)-2-phenylhydrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual chlorine substitution and phenylhydrazine structure, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1-chloro-1-(2-chlorophenyl)-2-phenylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2/c13-11-8-4-5-9-12(11)16(14)15-10-6-2-1-3-7-10/h1-9,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFMMFQXROYXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN(C2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 50% NaOH (1 mL, 12.5 mM) was added 2-chloronitrobenzene (3.14 g, 20 mM) and the resulting solution was heated to 60° C. Zinc dust (3 g, 46 mM) was added at such a rate as to keep the temperature of the reaction below 80° C. After the addition was complete, 20% NaOH (6 mL, 30 mM) was added followed by water (10 mL). An additional quantity of zinc dust (4 g, 71 mM) was then added in one portion. The resulting mixture was stirred between 75°-80° C. for 30 minutes. The mixture was cooled to room temperature and the solids were filtered and extracted with ether. The combined filtrates were dried over Na2SO4 and concentrated. Purification via flash column chromatography gave a solid which was then triturated with ether. This afforded the titled product as a yellow solid (1.2 g, 60%). NMR (CDCl3): 7.31 (m, 2H), 7.11 (m, 2H), 6.94 (m, 2H), 6.76 (m, 2H), 6.21 (br s, 2H). MS(CI): 253(M+1).
Name
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1 mL
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reactant
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3.14 g
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reactant
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6 mL
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reactant
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3 g
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4 g
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catalyst
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10 mL
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Yield
60%

Synthesis routes and methods II

Procedure details

84 Parts of an aqueous solution of technical sodium hydrosulfide, free from sodium thiosulphate, were added to a mixture comprising 53.4 parts of 2,2'-dichloroazoxybenzene in 140 parts of morpholine at 60° C - 65° C within 90 minutes. Subsequently, the reaction temperature was raised to 75° C and maintained at that temperature for 2 1/2 hours. Next the temperature was further raised to 90° C and maintained at that temperature for 1 hour. The pH of the reaction mixture varied between 9.5 to 10. After this period the absence of the starting material was confirmed. Then the reaction mixture was cooled to 20° C and neutralized cautiously with 400 parts of hydrochloric acid of 15 percent strength at a temperature below 20° C. Then the reaction mixture was cooled to 0° C to 5° C, and the resulting precipiatate filtered off and washed with water until free of chloride. After drying below 70° C, 40.1 parts of 2,2'-dichlorohydrazobenzene of a melting point of 85° C to 87° C were obtained, this representing a yield of 79 percent of the theory.
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0 (± 1) mol
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sodium thiosulphate
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Synthesis routes and methods III

Procedure details

630 g o-chloronitrobenzene, 615 g water and 185 g sodium hydroxide (corresponding to a 23.1 wt. % aqueous solution), 0.9 g naphthalenediol-1,4, 535 g n-butanol and 1.0 g palladium on alumina (5% Pd) (the quantitative ratio of palladium metal to o-chloronitrobenzene used being 0.00008:1) are hydrogenated at a hydrogen pressure of 6 bars and at 55° to 65° C. for 4 hours and worked up as described in Example 1. 396 g pure 2,2'-dichlorohydrazobenzene of a purity of better than 98% is obtained in a yield of 78% of theory. In addition, 37 g o-chloroaniline is obtained which after the n-butanol has been drawn off is distillable under vacuum and thus may be recovered pure. When the distillation residue is mixed with 65 g n-butanol of 60° C., a second fraction of 61 g 2,2'-dichlorohydrazobenzene of a purity of from 97 to 98% crystallizes out on cooling. The total hydrazobenzene yield thus is 89.8%. In addition, 7.3 wt. % o-chloroaniline is obtained.
Quantity
630 g
Type
reactant
Reaction Step One
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615 g
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reactant
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185 g
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naphthalenediol-1,4
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0.9 g
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reactant
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1 g
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535 g
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